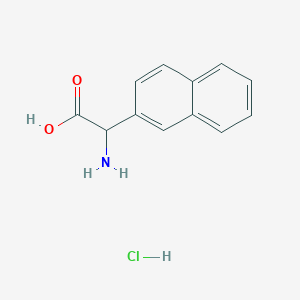

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C12H12ClNO2. It is a derivative of naphthalene and is characterized by the presence of an amino group and a carboxylic acid group attached to the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the reaction of 2-naphthylamine with glyoxylic acid. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product. The reaction can be represented as follows:

[ \text{C}{10}\text{H}{7}\text{NH}2 + \text{HOCH}2\text{COOH} \rightarrow \text{C}{12}\text{H}{11}\text{NO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: :

生物活性

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, also known as (S)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride, is an organic compound with significant biological implications. Its structure consists of an amino acid backbone linked to a naphthalene moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₂ClNO₂

- Molecular Weight : 237.68 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

Research indicates that this compound interacts with various biochemical pathways:

- Neuroprotective Effects : Studies suggest that the compound may modulate neurotransmitter systems, potentially influencing neurotransmitter release and uptake. This activity positions it as a candidate for neuropharmacological applications .

- MAPK Signaling Pathways : The compound has been shown to engage with Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for cell growth, differentiation, and survival. This interaction suggests a role in cellular processes that could be leveraged for therapeutic purposes .

- Receptor Modulation : As a ligand, it may influence receptor activity within the central nervous system, further implicating its potential in treating neurological disorders.

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Preliminary studies indicate that naphthalene derivatives can exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Cytotoxicity : The compound has shown promise in cytotoxic assays, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Evidence suggests that it may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation .

Research Findings and Case Studies

Recent research has explored the compound's effects in various contexts:

Table 1: Summary of Biological Activities

Case Study Insights

- Neuropharmacological Applications : A study highlighted the compound's ability to enhance neuronal survival under stress conditions, suggesting its use in neurodegenerative disease models.

- Cytotoxicity Assays : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic exploration .

- MAPK Pathway Interaction : Investigations into the mechanism of action revealed that the compound activates specific MAPK pathways associated with cell proliferation and survival, providing insights into its potential for cancer therapy .

属性

IUPAC Name |

2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646954 |

Source

|

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433292-03-6 |

Source

|

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。